4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine
Overview
Description
“4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine” is a chemical compound that has been studied in various fields. It is a derivative of 1H-pyrrole-2,5-diones, also known as maleimides (MI), which are widely used due to the presence of an activated double bond and an imide group . These structural fragments allow them to easily react with a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and undergo facile polymerization and copolymerization with various unsaturated compounds .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide . This compound can then enter the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .Molecular Structure Analysis
The molecular structure of “this compound” is complex and includes several key structural fragments. These include an activated double bond and an imide group, which are characteristic of maleimides . These structural elements contribute to the compound’s reactivity and its ability to undergo a variety of chemical reactions .Chemical Reactions Analysis
This compound is known to react with a variety of nucleophilic and electrophilic reagents, and can enter cycloaddition reactions . It can also undergo facile polymerization and copolymerization with various unsaturated compounds .Scientific Research Applications
Synthesis and Medicinal Chemistry
- Novel Synthesis Approaches: Research has demonstrated innovative synthetic methodologies for creating compounds related to "4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine." A study presented a simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine, highlighting its importance in medicinal chemistry due to its rigid diamine structure, useful in producing large quantities for medicinal applications (Smaliy et al., 2011).
Pharmacological Applications
- Antimicrobial Activity: Derivatives containing the piperidine or pyrrolidine ring have shown strong antimicrobial activity. This suggests potential for these compounds in developing new antimicrobial agents (Krolenko et al., 2016).
Physical and Chemical Properties
- Corrosion Inhibition: Piperidine derivatives have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to study the adsorption behaviors, indicating potential applications in corrosion protection (Kaya et al., 2016).
Synthetic Intermediates
- Key Intermediates for Drug Synthesis: Compounds related to "this compound" have served as key intermediates in the synthesis of significant pharmaceutical agents. For example, a robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a critical intermediate in the synthesis of Crizotinib, was reported, underlining the utility of such compounds in drug development processes (Fussell et al., 2012).
Future Directions
The future directions for research on “4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine” could include further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, more research is needed to fully understand the compound’s mechanism of action and potential applications in various fields.
Mechanism of Action
Target of Action
Similar compounds, such as derivatives of 1h-pyrrole-2,5-diones, have been found to exhibit selective inhibitory activity against various proteins . These include the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Mode of Action
It is known that similar compounds can easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .
Biochemical Pathways
Similar compounds have been found to inhibit the biosynthesis of prostaglandin and affect the intracellular signaling mechanism of all living organisms .
Result of Action
Similar compounds have been found to exhibit diverse biological activities . These include anticandidiasis and antituberculosis properties , as well as potential use in the therapy of brain tumors and liver and skin cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine. For instance, the compound needs to be stored under refrigeration . Additionally, the compound’s dust may irritate the eyes and respiratory tract, so appropriate protective equipment, such as protective glasses and masks, should be worn when handling the compound . It should also be kept away from oxidizing agents to prevent fires and explosions .
Properties
IUPAC Name |
4-(2,5-dihydropyrrol-1-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h1-2,9-10H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDTWAMFTGWSKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC=CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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